molecular formula C8H6N2OS B6147438 3-isothiocyanatobenzamide CAS No. 1224442-57-2

3-isothiocyanatobenzamide

Cat. No.: B6147438
CAS No.: 1224442-57-2
M. Wt: 178.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isothiocyanatobenzamide (C₈H₆N₂OS) is a benzamide derivative featuring an isothiocyanate (-N=C=S) group at the meta position of the benzene ring. This functional group confers unique reactivity, enabling its use as a key intermediate in synthesizing heterocyclic compounds, particularly pyrazole and benzofuropyrazole derivatives with antitumor properties . Its synthesis typically involves coupling reactions with amines or hydrazines, as demonstrated in the preparation of pyrazole-based anticancer agents . The compound’s structure-activity relationship (SAR) is influenced by the electron-withdrawing nature of the isothiocyanate group, which enhances electrophilicity and facilitates nucleophilic additions.

Properties

CAS No.

1224442-57-2

Molecular Formula

C8H6N2OS

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isothiocyanatobenzamide can be synthesized through various methods. One common approach involves the reaction of isocyanides with elemental sulfur and catalytic amounts of amine bases, such as DBU (down to 2 mol%). This reaction is optimized for sustainability, using benign solvents like Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40°C) . Another method involves the replacement reaction of phenyl isothiocyanate with corresponding amines in dimethylbenzene as a solvent under nitrogen protection .

Industrial Production Methods: Industrial production of this compound typically involves the use of thionyl transfer agents such as thiophosgene or its derivatives. These reagents, although highly toxic, are chosen due to their efficiency in converting amines to isothiocyanates in one or two steps .

Chemical Reactions Analysis

Types of Reactions: 3-Isothiocyanatobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-Isothiocyanatobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocycles and thioureas.

    Biology: It is employed in the Edman degradation for amino acid sequencing of peptides.

    Medicine: It exhibits biological activities such as anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the production of bioconjugates and as an electrophile in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-isothiocyanatobenzamide involves its interaction with molecular targets and pathways. It acts as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table highlights structural differences between 3-isothiocyanatobenzamide and related compounds:

Compound Substituents/R-Groups Key Functional Groups Applications
This compound Benzamide (C₆H₅CONH₂) at position 3 Isothiocyanate (-N=C=S) Antitumor agent synthesis
2-Aminobenzamide Amino (-NH₂) at position 2 Amide (-CONH₂) Glycan analysis, biologics
3-Methoxybenzoyl isothiocyanate Methoxy (-OCH₃) at position 3 Isothiocyanate (-N=C=S) Organic synthesis intermediate
3-Methylbenzoyl isothiocyanate Methyl (-CH₃) at position 3 Isothiocyanate (-N=C=S) Material science applications

Key Observations :

  • The amide group in this compound enhances hydrogen-bonding capacity compared to ester or alkyl analogs, improving solubility in polar solvents.
  • Electron-donating groups (e.g., methoxy in 3-methoxybenzoyl isothiocyanate) reduce electrophilicity at the isothiocyanate group, slowing nucleophilic reactions relative to this compound .
Reactivity Comparison
Compound Reaction Partner Product Yield
This compound Hydrazine hydrate Pyrazole derivatives (e.g., 4d) 30–31%
3-Methoxybenzoyl isothiocyanate Amines Thiourea derivatives 65–80%

Insights :

  • Lower yields for this compound in pyrazole synthesis may stem from steric hindrance or competing side reactions .
  • 3-Methoxybenzoyl isothiocyanate exhibits higher reactivity toward amines due to reduced steric bulk .

Spectroscopic and Analytical Data

NMR and MS Profiles
Compound ¹³C-NMR (δ, ppm) MS (ESI) [M+H]+
This compound Not reported in evidence Not reported
Pyrazole derivative (4d) 170.0 (CONH₂), 160.3 (C=S) 339.1 (calc.), 339.1 (obs.)
3-Methoxybenzoyl isothiocyanate 165.2 (C=O), 131.5 (C-S) Not reported

Notes:

  • Derivatives of this compound show characteristic amide carbonyl (δ ~170 ppm) and isothiocyanate carbon (δ ~160 ppm) signals .
  • The absence of direct spectroscopic data for this compound underscores the need for further characterization.
Antitumor Activity of Derivatives
  • 2-Aminobenzamides: Primarily used in glycosylation analysis (e.g., GlycoBase) rather than therapeutic applications .

Comparison of Mechanisms :

  • This compound derivatives likely target cysteine proteases or redox pathways, whereas methoxy/methyl analogs may exhibit weaker bioactivity due to reduced electrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.